Methyl 2-(methylamino)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(methylamino)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylamino group and a carboxylate ester group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(methylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of thioamides with α-haloesters. One common method is the cyclization of N-methylthiourea with ethyl bromoacetate under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of methyl 2-(methylamino)-1,3-thiazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or aldehyde.
Substitution: The methylamino group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate the nucleophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(methylamino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it can bind to bacterial enzymes, disrupting their function and leading to the inhibition of bacterial growth. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(ethylamino)-1,3-thiazole-4-carboxylate
- Methyl 2-(dimethylamino)-1,3-thiazole-4-carboxylate
- Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-(methylamino)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential for forming hydrogen bonds, making it a versatile intermediate in synthetic chemistry. Additionally, its carboxylate ester group allows for further functionalization, expanding its utility in various applications.
Properties
Molecular Formula |
C6H8N2O2S |
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Molecular Weight |
172.21 g/mol |
IUPAC Name |
methyl 2-(methylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-7-6-8-4(3-11-6)5(9)10-2/h3H,1-2H3,(H,7,8) |
InChI Key |
XWZWBVNFTVKBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CS1)C(=O)OC |
Origin of Product |
United States |
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